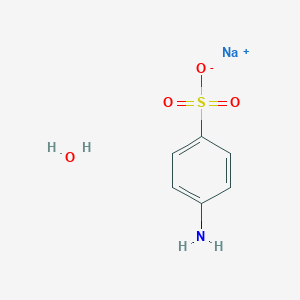

sodium;4-aminobenzenesulfonate;hydrate

Description

Significance in Contemporary Chemical Science

Sodium 4-aminobenzenesulfonate (B1229798) hydrate (B1144303), particularly in its dihydrate form, is a compound of considerable interest in several areas of advanced chemical research. Its utility stems from the combination of the aromatic amine and sulfonic acid salt functionalities within a single molecule, making it a versatile building block and a subject of study in its own right.

One of the prominent areas of its application is in the field of materials science . Researchers have successfully grown single crystals of sodium sulfanilate dihydrate (SSDH) for investigation into their nonlinear optical (NLO) properties. mkjc.inresearchgate.netresearchgate.net NLO materials are crucial for various technological applications, including high-speed information processing and optical data storage. mkjc.in Studies have shown that SSDH crystals exhibit second-harmonic generation (SHG) efficiency, making them a candidate for use in laser applications and optical communications. researchgate.netresearchgate.net The thermal stability of these crystals has also been a subject of investigation, indicating their suitability for use in devices where they might be exposed to heat. mkjc.inresearchgate.net

Furthermore, sodium 4-aminobenzenesulfonate has been utilized as a monomer in the creation of novel copolymers. These polymers have shown potential in applications such as bio-imaging and humidity sensors, highlighting the compound's role in the development of functional materials. In a different vein, it has been used in the synthesis of water-soluble superplasticizers for concrete, demonstrating its utility in industrial chemistry.

In the realm of pharmaceuticals , sodium 4-aminobenzenesulfonate dihydrate serves as a crucial reference standard for impurities. google.comlgcstandards.com It is listed as an impurity for several drugs, including sulfadiazine, sulfamethoxazole, and mesalazine. google.comlgcstandards.com The availability of high-purity reference standards is essential for the quality control and regulatory compliance of pharmaceutical products.

Historical Context of Sulfanilic Acid Derivatives in Research

The significance of sodium 4-aminobenzenesulfonate hydrate is deeply rooted in the broader history of its parent compound, sulfanilic acid, and its derivatives. The synthesis of sulfanilic acid from aniline (B41778) and sulfuric acid has been a well-established process since the 19th century. mkjc.in This compound quickly became a cornerstone in the burgeoning synthetic dye industry. merckmillipore.com The ability of sulfanilic acid to readily form diazo compounds made it an essential intermediate in the production of a wide array of azo dyes. mkjc.inmerckmillipore.com

The early 20th century witnessed another pivotal role for sulfanilic acid derivatives with the discovery of sulfa drugs . These synthetic antimicrobial agents were the first broadly effective systemic antibacterials and marked a revolutionary step in medicine before the widespread availability of antibiotics. chemicalbook.com The research into these compounds established a new paradigm in the fight against bacterial infections.

Moreover, sulfanilic acid and its salts have long been employed as reagents in analytical chemistry . A classic example is its use in the Griess test for the detection of nitrite (B80452) ions, a method that dates back to 1858. sigmaaldrich.com The diazotized form of sulfanilic acid has also been developed as a reagent for the detection of other chemical species, such as phenothiazines. nih.gov

Scope and Research Objectives for Sodium 4-Aminobenzenesulfonate Hydrate Studies

Current research on sodium 4-aminobenzenesulfonate hydrate is driven by a range of objectives aimed at exploiting its unique chemical properties for the development of new technologies and methodologies.

A primary research focus is the exploration of its potential in nonlinear optics . The objectives here include the growth of high-quality single crystals, characterization of their optical and mechanical properties, and understanding the structure-property relationships that govern their NLO activity. mkjc.inresearchgate.netresearchgate.net The role of the water of hydration in the crystal packing and its influence on the material's properties is also an area of active investigation.

In synthetic chemistry , the compound is utilized as a versatile building block. Research objectives include the development of new synthetic routes to complex molecules, leveraging the reactivity of both the amino and sulfonate groups. An example is its use as a connecting group in the synthesis of zwitterionic gemini (B1671429) surfactants, which have shown enhanced performance in oil recovery. This research aims to create novel surfactants with superior properties for specific industrial applications.

The development of new functional materials is another significant research avenue. This includes the synthesis of novel polymers and condensates with tailored properties for applications in electronics, sensors, and construction materials. For instance, research has been conducted on sodium sulfanilate-phenol-formaldehyde condensates as high-performance superplasticizers.

Finally, in analytical and pharmaceutical sciences , the objective remains the provision of a highly pure and well-characterized standard for quality control purposes. google.comlgcstandards.com This ensures the safety and efficacy of various pharmaceutical formulations.

Detailed Research Findings

Recent studies on sodium sulfanilate dihydrate (SSDH) have provided valuable insights into its properties, particularly for nonlinear optical applications.

Crystal Growth and Characterization

Single crystals of SSDH have been successfully grown using the slow evaporation solution technique with water as the solvent. mkjc.inresearchgate.netresearchgate.net X-ray diffraction studies have confirmed the crystal structure and determined the unit cell parameters.

Optical Properties

The optical transmittance of SSDH crystals has been investigated using UV-Vis-NIR spectroscopy. The lower cutoff wavelength has been observed at 243 nm, with a wide transparency window in the visible and near-infrared regions, which is a desirable characteristic for NLO materials. researchgate.net The band gap energy has been calculated to be 5.23 eV. researchgate.net Photoluminescence studies have revealed a blue-green emission, suggesting potential for applications in optical communications. researchgate.net

Mechanical and Thermal Properties

The mechanical strength of SSDH crystals has been assessed using Vickers microhardness tests, which have indicated that it is a soft material. mkjc.inresearchgate.net Thermal analysis has shown that the compound possesses good thermal stability, which is crucial for its use in laser applications where it may be subjected to high-intensity light. mkjc.inresearchgate.net

Data Tables

Physical and Chemical Properties of Sodium 4-Aminobenzenesulfonate Dihydrate

| Property | Value | Source(s) |

| Chemical Formula | C₆H₆NNaO₃S · 2H₂O | researchgate.netsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 231.20 g/mol | researchgate.netsigmaaldrich.comsigmaaldrich.com |

| Appearance | White to beige crystalline powder | nih.gov |

| Solubility in Water | 170 g/L | researchgate.netsigmaaldrich.com |

| CAS Number | 6106-22-5 | researchgate.netgoogle.comlgcstandards.com |

Crystallographic Data for Sodium Sulfanilate Dihydrate (SSDH)

| Parameter | Value | Source(s) |

| Crystal System | Orthorhombic | mkjc.in |

| Space Group | Pca2₁ | mkjc.in |

| a | 23.96 Å | mkjc.in |

| b | 6.64 Å | mkjc.in |

| c | 6.01 Å | mkjc.in |

| Volume | 955.9 ų | mkjc.in |

Properties

IUPAC Name |

sodium;4-aminobenzenesulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S.Na.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4H,7H2,(H,8,9,10);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGKZGAQOPUDQL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Pathways

Advanced Synthetic Routes for Sodium 4-Aminobenzenesulfonate (B1229798) Hydrate (B1144303)

The primary industrial synthesis of sodium 4-aminobenzenesulfonate, commonly known as sodium sulfanilate, originates from sulfanilic acid. The process commences with the sulfonation of aniline (B41778) using concentrated sulfuric acid. chemicalbook.comgoogle.com In a typical procedure, aniline is treated with sulfuric acid, and the resulting aniline sulfate (B86663) is heated in what is known as a "baking process." google.com

This reaction involves heating the mixture to temperatures between 180-260°C. chemicalbook.comgoogle.com During this stage, an intramolecular rearrangement occurs, transposing the initial sulfate group to the para position of the benzene (B151609) ring, yielding 4-aminobenzenesulfonic acid (sulfanilic acid). chemicalbook.com The reaction is carefully monitored and often carried out under vacuum to facilitate the removal of water and drive the reaction to completion. chemicalbook.com

Once the transposition is complete, the resulting sulfanilic acid is cooled. The final step is neutralization. The acidic sulfanilic acid is treated with a sodium base, such as sodium carbonate or sodium hydroxide, in an aqueous solution. chemicalbook.comgoogle.com This acid-base reaction forms the sodium salt. The product, sodium 4-aminobenzenesulfonate, is then isolated from the solution, often through crystallization, which allows for the formation of the dihydrate form upon purification from water. chemicalbook.comsigmaaldrich.comavantorsciences.com

A representative production process can be summarized as follows:

Sulfonation: Aniline is reacted with concentrated sulfuric acid.

Baking/Transposition: The mixture is heated to 180-260°C to form p-aminobenzenesulfonic acid. chemicalbook.com

Neutralization: The product is neutralized with sodium carbonate to a pH of 7.0-7.5. chemicalbook.com

Purification: The solution is treated with activated carbon, filtered, and concentrated. chemicalbook.com

Crystallization: The concentrated filtrate is cooled to allow for the crystallization of sodium 4-aminobenzenesulfonate hydrate. chemicalbook.com

Functionalization and Derivatization Strategies

The bifunctional nature of sodium 4-aminobenzenesulfonate, possessing both a nucleophilic amino group and an ionic sulfonate group, makes it a valuable building block for a variety of more complex molecules.

Synthesis of Zwitterionic Gemini (B1671429) Surfactants Incorporating the 4-Aminobenzenesulfonate Moiety

Sodium 4-aminobenzenesulfonate serves as a key component in the synthesis of specialized zwitterionic gemini surfactants. nih.govpreprints.org These surfactants are noted for their unique structure, which consists of two hydrophobic tails and two hydrophilic head groups linked by a spacer. The incorporation of the 4-aminobenzenesulfonate moiety introduces a rigid, hydrophobic benzene ring as part of the hydrophilic spacer while also contributing an anionic sulfonate group, leading to the formation of a zwitterionic structure. nih.govpreprints.org

A notable example is the synthesis of sodium 4-[bis(3-(dodecyldimethylamino)-2-hydroxypropyl)amino]benzenesulfonate (DDBS). nih.govpreprints.org The synthesis is a multi-step process:

Formation of the Cationic Intermediate (DDPA): First, a cationic surfactant, N,N-dimethyl-N-(oxiran-2-ylmethyl)dodecan-1-aminium (DDPA), is synthesized. This is achieved by reacting N,N-dimethyldodecylamine with epichlorohydrin (B41342) in an isopropanol (B130326) solvent at elevated temperatures (around 80°C). nih.gov

Linking with 4-Aminobenzenesulfonate: The synthesized DDPA is then reacted with sodium 4-aminobenzenesulfonate in a 2:1 molar ratio. preprints.org The nucleophilic amino group of the sulfanilate attacks the epoxide ring of two DDPA molecules. This reaction is typically conducted in a mixture of deionized water and isopropanol at approximately 90°C, resulting in the final zwitterionic gemini surfactant, DDBS. preprints.org

The resulting gemini surfactant DDBS demonstrates significantly enhanced properties compared to its single-chain cationic precursor, DDPA, a fact attributed to the unique structure conferred by the sulfanilate linker. nih.govpreprints.org

Table 1: Comparison of Surfactant Properties

| Property | DDPA (Cationic Precursor) | DDBS (Zwitterionic Gemini Surfactant) |

| Structure | Single-chain cationic | Dual-chain zwitterionic gemini |

| Linker Group | N/A | 4-aminobenzenesulfonate |

| Enhanced Oil Recovery | Baseline | Can achieve the same effect at 1/15th the concentration of DDPA. nih.govpreprints.org |

| Thermal Stability | Good | Superior to DDPA. nih.govpreprints.org |

Preparation of Substituted 1,2,4-Triazine (B1199460) Compounds from Sulfanilic Acid Precursors

While direct cyclization of sulfanilic acid to form a 1,2,4-triazine ring is not a commonly cited pathway, its derivatives can be used to functionalize existing triazine structures. The amino group on the sulfanilic acid moiety can act as a nucleophile in substitution reactions with halogenated triazines, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.gov

Although the provided search results focus more on 1,3,5-triazines, a plausible pathway for synthesizing a 1,2,4-triazine derivative would involve reacting a suitable sulfanilic acid derivative with a precursor that can form the 1,2,4-triazine ring system. For instance, the amino group of a sulfanilamide (B372717) could react with a 1,2-dicarbonyl compound and a hydrazine (B178648) source to build the triazine ring. More commonly, a pre-formed substituted 1,2,4-triazine could be functionalized. For example, a chloro-substituted 1,2,4-triazine could react with sodium sulfanilate, where the amino group displaces the chlorine atom to form a new C-N bond, thereby incorporating the 4-aminobenzenesulfonate group into the final molecule. Such derivatives have potential applications as antiviral and anticancer agents. nih.gov

Catalytic Synthesis of 1,5-Benzodiazepine Derivatives Employing Sulfanilic Acid

Sulfonic acids are effective catalysts for various organic transformations, including the synthesis of 1,5-benzodiazepines. ijcce.ac.irscialert.netiitm.ac.in This class of compounds is typically synthesized through the condensation reaction of o-phenylenediamines with two equivalents of a ketone. iitm.ac.innih.gov The reaction requires an acid catalyst to activate the ketone's carbonyl group.

While simple acids like acetic acid can be used, solid acid catalysts and other sulfonic acids are often preferred for their efficiency, ease of separation, and reusability. ijcce.ac.iriitm.ac.in Research has demonstrated the high efficacy of catalysts such as p-toluenesulfonic acid (p-TSA), silica (B1680970) sulfuric acid, and sulfated zirconia in this synthesis. ijcce.ac.irscialert.netiitm.ac.in

Directly relevant to this topic, 4-aminobenzenesulfonic acid itself, particularly when immobilized on a support, serves as an efficient and recoverable nanocatalyst. sciforum.net For example, magnetic periodic mesoporous organosilica functionalized with 4-aminobenzenesulfonic acid has been successfully used to catalyze the one-pot, three-component reaction of o-phenylenediamine, dimedone, and various aldehydes to produce dibenzo nih.govresearchgate.netdiazepine derivatives with high yields at room temperature. sciforum.net

Table 2: Catalysts in 1,5-Benzodiazepine Synthesis

| Catalyst | Reaction Conditions | Key Advantages |

| p-Toluenesulfonic acid (p-TSA) | Solvent-free, 80-85°C, 10-20 min. scialert.net | High yields, short reaction times. scialert.net |

| Silica Sulfuric Acid | Solvent-free, room temperature. ijcce.ac.ir | Recyclable, inexpensive, simple work-up. ijcce.ac.ir |

| Sulfated Zirconia | Solvent-free, ambient temperature, 2-3 hours. iitm.ac.in | Solid superacid, reusable, non-toxic. iitm.ac.in |

| PABSA-functionalized Nanocatalyst | Room temperature. sciforum.net | Green, highly efficient, recoverable, simple work-up. sciforum.net |

Generation of Urea (B33335) and Thiourea (B124793) Derivatives of Sulfonic Acid

The presence of a primary amino group allows 4-aminobenzenesulfonic acid to be readily converted into urea and thiourea derivatives. researchgate.net The synthesis is typically achieved by reacting the amino group with an appropriate electrophile.

Urea Derivatives: 4-Ureido-benzenesulfonic acids are synthesized by reacting sulfanilic acid or its salt with differently substituted isocyanates or ureas.

Thiourea Derivatives: Similarly, 4-thioureido-benzenesulfonic acids are formed through the reaction with isothiocyanates or thioureas.

These reactions provide a straightforward method for introducing the urea or thiourea functionality, which is a common pharmacophore in medicinal chemistry. More complex thiourea derivatives can also be generated through multi-step sequences. For example, a one-pot, two-step protocol that bypasses sensitive isothiocyanate precursors has been developed for creating thio-augmented sulfonylureas. nih.gov This involves the generation of an intermediate imidoylchloride, which is then displaced by a thiosulfate (B1220275) ion. nih.gov These synthetic strategies have been used to create a wide range of derivatives with potential biological activities. nih.gov

Formation of Trivalent Lanthanide 4-Aminobenzenesulfonate Salts

The formation of salts and coordination complexes between 4-aminobenzenesulfonate and trivalent lanthanide ions (Ln³⁺) is governed by the interaction of the hard lanthanide cation with the oxygen atoms of the sulfonate group. nih.gov While detailed synthetic procedures for the bulk preparation of simple lanthanide sulfanilate salts are not extensively documented in the search results, the general method would involve a metathesis reaction in an aqueous solution.

Typically, a soluble lanthanide salt, such as lanthanide(III) chloride or nitrate, would be mixed with an aqueous solution of sodium 4-aminobenzenesulfonate. The resulting lanthanide 4-aminobenzenesulfonate salt may precipitate out of solution, or its formation could be induced by changing solvent polarity or temperature.

Structural studies on related systems show that trivalent lanthanide ions like Nd³⁺, Eu³⁺, and Yb³⁺ coordinate with oxygen-donating ligands. nih.gov In the case of 4-aminobenzenesulfonate, the primary coordination would be through the sulfonate group's oxygen atoms. Research has also shown that trivalent lanthanide ions can assist in the formation of higher-order structures, such as stacking G-quartets, indicating their role in directing molecular self-assembly. rsc.orgnih.gov

Azo Dye Synthesis Utilizing 4-Aminobenzenesulfonic Acid

The synthesis of azo dyes using 4-aminobenzenesulfonic acid (more commonly known as sulfanilic acid) is a cornerstone of industrial and laboratory organic chemistry, valued for its reliability and the wide array of colors that can be produced. researchgate.netnih.gov The process is a classic example of electrophilic aromatic substitution and is fundamentally a two-step reaction: the diazotization of sulfanilic acid, followed by a diazo coupling reaction with a suitable aromatic partner. pbworks.comslideshare.net The presence of the sulfonic acid group imparts water solubility to the final dyes, a desirable property for many applications. slideshare.net

The initial step, diazotization , involves treating the primary aromatic amine (sulfanilic acid) with nitrous acid (HNO₂) to form a diazonium salt. pbworks.comyoutube.com Due to the amphoteric nature of sulfanilic acid, which exists as a zwitterion (an internal salt), it is first dissolved in an alkaline solution, typically using sodium carbonate, to free the amine group. researchgate.netunb.ca The solution is then acidified, usually with hydrochloric acid, and cooled to a low temperature (0–5 °C) before the addition of a cold solution of sodium nitrite (B80452) (NaNO₂). globalscientificjournal.comrsc.org The cold temperature is crucial as the resulting diazonium salt is unstable and can decompose at higher temperatures. cymitquimica.com The reaction with nitrous acid, generated in situ from sodium nitrite and a strong acid, converts the amino group (-NH₂) into a diazonium group (-N₂⁺). youtube.comresearchgate.net This creates a highly reactive electrophile, the 4-sulfobenzenediazonium ion, which precipitates as a white solid. researchgate.netnih.gov

The second step is the azo coupling reaction , where the electrophilic diazonium salt reacts with an electron-rich aromatic compound, known as the coupling component. slideshare.netresearchgate.net Common coupling components include aromatic amines (like N,N-dimethylaniline) and phenols (like 1-naphthol (B170400) or salicylic (B10762653) acid), which possess strong electron-donating groups that activate the aromatic ring for electrophilic attack. pbworks.comresearchgate.net The coupling reaction typically occurs at the para position of the coupling component, provided it is unsubstituted. researchgate.net The reaction conditions, particularly pH, are critical during this stage to ensure the desired product is formed. For instance, coupling with aromatic amines is generally carried out in weakly acidic conditions, while coupling with phenols requires mildly alkaline conditions. researchgate.net

The versatility of this synthesis pathway lies in the ability to produce a wide spectrum of colors by simply changing the coupling component. The specific structure of the coupling partner influences the extent of electron delocalization in the final azo dye molecule, which in turn determines the wavelength of light it absorbs and, consequently, its color. ivypanda.com

Detailed Research Findings

Research into the synthesis of azo dyes from sulfanilic acid has yielded a variety of compounds with well-characterized properties. The selection of the coupling component is the primary determinant of the final dye's characteristics, including its color, melting point, and maximum absorption wavelength (λmax).

For example, the coupling of diazotized sulfanilic acid with N,N-dimethylaniline produces the well-known pH indicator Methyl Orange. youtube.comresearchgate.net In a separate synthesis, coupling with 3-aminophenol (B1664112) resulted in the monoazo dye 4-[(E)-(4-amino-2-hydroxyphenyl)diazenyl]benzene-1-sulfonic acid, which was isolated with a yield of 75.03%. This dye exhibited a maximum absorption wavelength (λmax) of 435 nm in DMSO and a melting point of 222-224°C. researchgate.net Further reaction of this monoazo dye with diazotized N,N-dimethylaniline can produce a diazo dye. researchgate.net

The reaction with naphthol derivatives is also extensively studied. The coupling with 1-naphthol produces a dark red dye, while 2-naphthol (B1666908) yields a dark orange product. ivypanda.com A study on the reaction kinetics of diazotized sulfanilic acid with 1-naphthol at a pH of 9.9 and a temperature of 298 K identified the formation of both ortho- and para-coupling products, with the para-substituted product, 4-[(4′-sulfophenyl)azo]-1-naphthol, being significantly favored. researchgate.net The table below summarizes the synthesis and properties of various azo dyes derived from sulfanilic acid.

| Coupling Component | Resulting Azo Dye Name | Observed Color | Yield (%) | Melting Point (°C) | λmax (nm) | Reference |

|---|---|---|---|---|---|---|

| N,N-dimethylaniline | Methyl Orange (4-((4-(dimethylamino)phenyl)azo)benzenesulfonic acid) | Orange | Not specified | Not specified | Not specified | researchgate.netchegg.com |

| 1-Naphthol | Acid Orange 7 (4-((2-hydroxy-1-naphthalenyl)azo)benzenesulfonic acid) | Dark Red | Not specified | Not specified | Not specified | ivypanda.com |

| 2-Naphthol | Acid Orange 20 | Dark Orange | Not specified | Not specified | Not specified | ivypanda.com |

| 3-Aminophenol | 4-[(E)-(4-amino-2-hydroxyphenyl)diazenyl]benzene-1-sulfonic acid | Not specified | 75.03 | 222-224 | 435 | researchgate.net |

| Salicylic Acid | Alizarine Yellow R (5-((4-sulfophenyl)azo)salicylic acid) | Yellow | Not specified | Not specified | Not specified | unb.ca |

| Beta-oxynaphthoic acid | Azo dye 1 | Not specified | Not specified | 298 | 471 | globalscientificjournal.com |

Crystallographic Investigations and Solid State Structural Elucidation

Single Crystal X-ray Diffraction Analysis of Sodium 4-Aminobenzenesulfonate (B1229798) Hydrate (B1144303) and its Derivatives

Single crystal X-ray diffraction stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique has been applied to sodium 4-aminobenzenesulfonate dihydrate, providing detailed insights into its crystal structure.

The crystal structure of sodium 4-aminobenzenesulfonate dihydrate (also referred to as sodium sulfanilate dihydrate) has been determined to belong to the orthorhombic crystal system. iucr.org The specific space group was identified as Pbca. iucr.org This space group designation provides information about the symmetry elements present in the crystal lattice.

Table 1: Crystal System and Space Group of Sodium 4-Aminobenzenesulfonate Dihydrate

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

Data sourced from Bats & Coppens (1975) iucr.org

The unit cell is the basic repeating unit of a crystal lattice. For sodium 4-aminobenzenesulfonate dihydrate, the refined unit cell parameters have been determined as follows:

Table 2: Unit Cell Parameters of Sodium 4-Aminobenzenesulfonate Dihydrate

| Unit Cell Parameter | Value (Å) |

|---|---|

| a | 23.895 |

| b | 10.101 |

| c | 7.944 |

Data sourced from Bats & Coppens (1975) iucr.org

These parameters define the dimensions of the orthorhombic unit cell.

The crystal structure of sodium 4-aminobenzenesulfonate dihydrate is extensively influenced by a network of intermolecular hydrogen bonds. iucr.org The water molecules of hydration play a crucial role in this network, as do the amino and sulfonate groups of the 4-aminobenzenesulfonate anion. The sodium atom is coordinated in a distorted octahedral geometry by six oxygen atoms. iucr.org

The molecular packing in the unit cell of sodium 4-aminobenzenesulfonate dihydrate reveals a well-ordered three-dimensional arrangement. A stereoscopic view of the unit cell shows the spatial distribution of the sulfanilate ions, sodium cations, and water molecules. iucr.org The packing is dictated by the electrostatic interactions between the sodium ions and the sulfonate groups, as well as the extensive hydrogen bonding network. This arrangement leads to a stable crystalline solid.

Conformational Dynamics of the 4-Aminobenzenesulfonate Moiety in Crystalline Systems

The conformation of the 4-aminobenzenesulfonate ion within the crystal lattice is not perfectly planar. This deviation from planarity is a result of the intermolecular forces acting upon it.

A notable feature of the crystal structure of sodium 4-aminobenzenesulfonate dihydrate is the significant distortion of the amino group from a planar conformation. iucr.org This distortion is attributed, in part, to the involvement of the amino group in the hydrogen bonding network within the crystal. iucr.org This indicates that the crystalline environment has a pronounced effect on the geometry of the 4-aminobenzenesulfonate ion.

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. These techniques are highly sensitive to the specific functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The FT-IR spectrum of sodium 4-aminobenzenesulfonate (B1229798) hydrate (B1144303), typically recorded using a KBr wafer technique, displays several characteristic absorption bands that confirm its structure. nih.gov

The primary amine (-NH₂) group exhibits characteristic stretching vibrations. The sulfonate group (-SO₃⁻) is identified by its strong symmetric and asymmetric stretching vibrations. Vibrations corresponding to the benzene (B151609) ring, including C-H stretching and C=C ring stretching, are also prominent. The presence of water of hydration is confirmed by a broad absorption band in the high-frequency region of the spectrum.

Table 1: Key FT-IR Spectral Data for Sodium 4-aminobenzenesulfonate This table is interactive. Click on headers to sort.

| Vibrational Mode | Wavenumber (cm⁻¹) Range | Functional Group |

|---|---|---|

| N-H Stretching | 3200-3500 (broad) | Amine (-NH₂) & Water (O-H) |

| C-H Stretching (Aromatic) | 3000-3100 | Benzene Ring |

| C=C Stretching (Aromatic) | 1400-1600 | Benzene Ring |

| S=O Asymmetric Stretching | ~1200 | Sulfonate (-SO₃⁻) |

| S=O Symmetric Stretching | ~1100 | Sulfonate (-SO₃⁻) |

Note: Specific peak positions can vary slightly based on the degree of hydration and sample preparation.

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations. While readily available Raman spectra for sodium 4-aminobenzenesulfonate hydrate are not extensively published, the technique is valuable for analyzing non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. The symmetric vibrations of the benzene ring are typically strong and easily identifiable in Raman spectra. The sulfonate group's symmetric stretch would also be expected to produce a distinct Raman signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the ¹H NMR spectrum of sodium 4-aminobenzenesulfonate, typically recorded in a solvent like deuterium (B1214612) oxide (D₂O), the aromatic protons appear as distinct signals. nih.govchemicalbook.comchemicalbook.com Due to the para-substitution pattern on the benzene ring, the protons ortho and meta to the amine group are chemically distinct, leading to a characteristic splitting pattern (typically two doublets). chemicalbook.com The protons of the amine group and any water of hydration often exchange with the deuterium in the solvent, resulting in a diminished or absent signal for the -NH₂ and H₂O protons, while the solvent peak (HDO) is observed. chemicalbook.com

Table 2: ¹H NMR Chemical Shift Data for Sodium 4-aminobenzenesulfonate This table is interactive. Click on headers to sort.

| Proton Environment | Chemical Shift (δ) ppm Range | Multiplicity |

|---|---|---|

| Aromatic Protons (ortho to -SO₃⁻) | ~7.60 | Doublet |

Note: Data recorded in D₂O. Chemical shifts are referenced relative to a standard. chemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. The spectrum for sodium 4-aminobenzenesulfonate shows four distinct signals for the aromatic carbons, consistent with the para-substituted benzene ring's symmetry. nih.govchemicalbook.com The carbon atom attached to the sulfonate group (C-SO₃⁻) and the carbon atom attached to the amino group (C-NH₂) have unique chemical shifts, as do the two sets of equivalent carbons in the ring. chemicalbook.com

Table 3: ¹³C NMR Chemical Shift Data for Sodium 4-aminobenzenesulfonate This table is interactive. Click on headers to sort.

| Carbon Environment | Chemical Shift (δ) ppm Range |

|---|---|

| C-NH₂ | ~150 |

| C-H (ortho to -NH₂) | ~115 |

| C-H (ortho to -SO₃⁻) | ~128 |

Note: Chemical shifts can vary based on solvent and reference standard.

Electronic Spectroscopy for Optical Properties

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule. The UV-Vis spectrum of sodium 4-aminobenzenesulfonate in solution reveals absorption bands in the ultraviolet region. nih.gov These absorptions are attributed to π → π* electronic transitions within the aromatic system, which is influenced by the electron-donating amino group and the electron-withdrawing sulfonate group. The parent compound, sulfanilic acid, shows an absorption maximum around 290 nm. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Transmittance and Cut-off Wavelength Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a critical technique for evaluating the optical properties of sodium;4-aminobenzenesulfonate;hydrate, particularly its suitability for optical and nonlinear optical (NLO) applications. This analysis measures the transmittance of light through a crystal of the material over a range of wavelengths to determine its optical window and lower cut-off wavelength.

Research on single crystals of sodium sulfanilate dihydrate (SSD) has yielded varying results for its optical transparency range. One study determined the lower cut-off wavelength to be 243 nm. researchgate.netresearchgate.net Another investigation on SSD single crystals reported a lower cut-off wavelength at approximately 320 nm, with an optical window identified between 320 nm and 800 nm. mkjc.in This latter study also noted a maximum transmission of about 70% within this range. mkjc.in The region of high transparency in the visible spectrum is a crucial characteristic for materials intended for use in optical devices. researchgate.net The parent compound, sulfanilic acid, is also known to be used in spectrophotometric methods. researchgate.net

Table 1: Optical Transmittance Properties of Sodium Sulfanilate Dihydrate

| Property | Reported Value 1 | Reported Value 2 | Source(s) |

| Lower Cut-off Wavelength | 243 nm | ~320 nm | researchgate.netresearchgate.netmkjc.in |

| Maximum Transmittance | Not Specified | ~70% | mkjc.in |

| Optical Window | Not Specified | 320 nm - 800 nm | mkjc.in |

Band Gap Energy Estimation

The optical band gap energy (Eg) is a fundamental electronic property of a material that can be estimated from UV-Vis spectroscopy data. The Tauc plot method is a widely used technique for this purpose. thermofisher.comresearchgate.net This method involves plotting a function of the absorption coefficient (α) and photon energy (hν) and extrapolating the linear portion of the curve to the energy axis to determine the band gap. thermofisher.comresearchgate.net The specific form of the Tauc equation depends on the nature of the electronic transition. thermofisher.com

For a single crystal of sodium sulfanilate dihydrate, the band gap energy was calculated to be 5.23 eV. researchgate.netresearchgate.net This large band gap value was derived from the lower cut-off wavelength of 243 nm. researchgate.net Materials with a wide band gap are often transparent in the visible region of the electromagnetic spectrum, making them suitable for various optical applications. researchgate.net

Photoluminescence Spectroscopy for Excitation and Emission Mechanisms

Photoluminescence (PL) spectroscopy provides insight into the electronic structure and emission properties of a material. The technique involves exciting a sample with photons of a specific wavelength and analyzing the light emitted as electrons relax to lower energy states.

A photoluminescence spectral study conducted on a grown crystal of sodium sulfanilate dihydrate revealed a sharp emission peak at 485 nm. researchgate.netresearchgate.net This emission corresponds to the blue-green region of the visible spectrum. researchgate.net Such luminescent properties are significant as they indicate the material's potential for applications in areas like optical communications and light-emitting devices. researchgate.netresearchgate.net

Table 2: Photoluminescence Data for Sodium Sulfanilate Dihydrate

| Property | Value | Source(s) |

| Emission Peak Wavelength | 485 nm | researchgate.netresearchgate.net |

| Emission Color | Blue-Green | researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. wikipedia.org For this compound, mass spectrometry would confirm the mass of the intact hydrated salt and its constituent parts. The molecular weight of the dihydrate form is 231.20 g/mol , while the parent sulfanilic acid has a molar mass of 173.19 g/mol . sigmaaldrich.comwikipedia.orgnih.gov

In mass spectrometry, molecules are ionized and then break apart in predictable ways based on their structure. wikipedia.org The fragmentation of aromatic sulfonamides and sulfonates has been studied, revealing characteristic pathways. A common and significant fragmentation reaction for these classes of compounds is the elimination of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 Da. aaqr.orgnih.gov This SO₂ extrusion is often the result of intramolecular rearrangements following ionization. nih.gov For this compound, one would anticipate observing a precursor ion corresponding to the sulfanilate anion, which would then likely undergo fragmentation via the loss of SO₃ or SO₂. The study of these patterns provides definitive structural confirmation. uab.edu

X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-ray Spectroscopy (EDS) for Elemental and Surface Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-ray Spectroscopy (EDS) are two distinct surface-sensitive techniques used to determine the elemental composition of a material.

XPS provides detailed information about the elemental makeup and, crucially, the chemical states of those elements on the sample's surface (typically the top 1-10 nm). carleton.edunih.gov For this compound, an XPS survey scan would detect the presence of sodium (Na), carbon (C), nitrogen (N), oxygen (O), and sulfur (S). High-resolution scans of the individual element peaks would provide chemical state information. For instance, the S 2p peak is particularly significant for confirming the presence of the sulfonate (-SO₃H) group, which is expected to appear at a binding energy of approximately 167-168 eV. researchgate.net XPS is sensitive enough to detect shifts in binding energy that result from changes in the oxidation state or bonding environment of an atom. carleton.edu

Energy Dispersive X-ray Spectroscopy (EDS), often coupled with scanning electron microscopy, also identifies the elemental composition of a sample. researchgate.netresearchgate.net An electron beam strikes the sample, causing the emission of characteristic X-rays from the elements present. An EDS analysis of this compound would generate a spectrum with peaks corresponding to C, N, O, Na, and S, confirming the presence of all expected elements in the compound's structure. This technique can also be used to create elemental maps, showing the spatial distribution of each element across the analyzed area of the sample. researchgate.net

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in understanding the intrinsic properties of sodium 4-aminobenzenesulfonate (B1229798) hydrate (B1144303). These calculations can provide a detailed picture of the molecule's electronic structure and its most stable three-dimensional arrangement.

Such calculations would reveal the distribution of electron density across the sulfanilate anion, highlighting the polar nature of the sulfonate group and the electronic influence of the amino group on the benzene (B151609) ring. The calculated molecular geometry would provide precise bond lengths and angles, which can be compared with experimental data from X-ray crystallography to validate the computational model.

Molecular Dynamics Simulations of Intermolecular Interactions and Hydration Effects

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of sodium 4-aminobenzenesulfonate in a hydrated environment. These simulations can model the complex intermolecular interactions between the sulfanilate anion, sodium cations, and surrounding water molecules.

Specific MD simulation studies focusing exclusively on sodium 4-aminobenzenesulfonate hydrate are not extensively documented in publicly accessible literature. However, the principles of such simulations would involve placing the ions and a sufficient number of water molecules in a simulation box and solving Newton's equations of motion over time. This would allow for the analysis of:

Hydration Shell Structure: The arrangement of water molecules around the sodium cation and the different parts of the sulfanilate anion (amino group, sulfonate group, and aromatic ring) could be characterized by radial distribution functions (RDFs).

Interaction Energies: The strength of the interactions between the ions and water molecules, as well as between the ions themselves, can be quantified.

Hydrogen Bonding Network: The dynamics of the hydrogen bond network involving the water molecules, the amino group, and the sulfonate group can be investigated.

These simulations would provide a molecular-level understanding of how the compound is solvated and how it interacts with its immediate environment.

Density Functional Theory (DFT) Studies of Spectroscopic Properties

Density Functional Theory (DFT) has been employed to study the spectroscopic properties of sodium 4-aminobenzenesulfonate dihydrate. researchgate.net DFT calculations can predict vibrational frequencies (infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts, which are invaluable for interpreting experimental spectra.

An infrared study of crystalline sodium sulfanilate dihydrate has been conducted, with computational methods likely complementing the experimental findings to assign vibrational modes. acs.org DFT calculations would typically involve optimizing the geometry of the compound and then computing the second derivatives of the energy with respect to atomic displacements to obtain the vibrational frequencies. For NMR properties, methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate the magnetic shielding tensors, which are then converted to chemical shifts.

A comparison between the calculated and experimental spectroscopic data allows for a detailed assignment of the spectral features to specific molecular motions or chemical environments.

Hirshfeld Surface and 2D Fingerprint Analysis for Intermolecular Bonding Quantification

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in crystalline solids. This analysis has been applied to sodium sulfanilate dihydrate to scrutinize the molecular shapes and intermolecular contacts. researchgate.net

The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts. These close contacts are indicative of hydrogen bonds and other van der Waals interactions.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For instance, they can show the percentage contribution of O···H, H···H, C···H, and other interactions to the total crystal packing. This allows for a detailed understanding of the forces that hold the crystal lattice together.

Predictive Modeling of Reactivity and Reaction Mechanisms

Computational methods can also be used to predict the reactivity of sodium 4-aminobenzenesulfonate and to investigate the mechanisms of reactions in which it participates. For example, sodium sulfanilate is a key starting material in diazotization and diazo coupling reactions to produce azo dyes.

While specific, in-depth computational studies on the predictive modeling of reactivity for the hydrate form are not widely reported, related research on the diazotization of sulfanilic acid provides a framework for how such investigations would be conducted. researchgate.netresearchgate.net These studies can employ DFT to:

Calculate Fukui functions and dual descriptors: These reactivity indices can predict the most likely sites for nucleophilic and electrophilic attack on the sulfanilate anion.

Such predictive modeling can be instrumental in optimizing reaction conditions and in designing new synthetic routes involving sodium 4-aminobenzenesulfonate.

Advanced Applications and Performance Research

Surfactant Development for Enhanced Recovery Processes

In the realm of tertiary oil recovery, surfactants play a pivotal role by altering the physical properties of fluids and rock surfaces within a reservoir to mobilize trapped oil. nih.gov Sodium 4-aminobenzenesulfonate (B1229798) is utilized as a key building block, specifically as a connecting group, in the synthesis of novel zwitterionic gemini (B1671429) surfactants. mdpi.compreprints.org These advanced surfactants exhibit significant performance advantages over simpler monomeric surfactants in simulated oilfield conditions. nih.gov

Interfacial Activity Evaluation and Optimization

A primary function of surfactants in enhanced oil recovery (EOR) is to reduce the interfacial tension (IFT) between oil and water, which lowers the capillary forces trapping oil in porous rock formations. nih.gov Research into zwitterionic gemini surfactants derived from sodium p-aminobenzenesulfonate, such as sodium 4-[bis(3-(dodecyldimethylamino)-2-hydroxypropyl)amino]benzenesulfonate (DDBS), has demonstrated superior interfacial activity compared to corresponding monomeric surfactants like N,N-dimethyl-N-(oxiran-2-ylmethyl)dodecan-1-aminium (DDPA). mdpi.comnih.gov

Studies have shown that while both DDPA and DDBS surfactants reduce IFT, the gemini surfactant DDBS achieves lower IFT values, especially as temperature increases. nih.gov For instance, at 70°C, the minimum IFT for DDBS was 1.2917 mN/m, significantly lower than 3.4558 mN/m for DDPA. nih.gov This superior performance is attributed to the unique molecular structure of gemini surfactants, which allows for more compact packing at the oil-water interface. nih.gov

Furthermore, performance can be optimized through synergistic formulations. A combination of DDBS with sodium dodecylbenzenesulfonate (SDS) has been shown to dramatically reduce IFT to as low as 0.0301 mN/m, highlighting a promising strategy for creating ultra-low interfacial tension systems required for efficient oil displacement. mdpi.compreprints.orgnih.gov

Table 1: Interfacial Tension (IFT) of DDPA and DDBS Surfactants at Various Temperatures

| Temperature (°C) | Minimum IFT of DDPA (mN/m) | Minimum IFT of DDBS (mN/m) |

|---|---|---|

| 40 | 0.5128 | 0.5122 |

| 50 | 1.5454 | 0.8729 |

| 60 | 2.6194 | 0.9352 |

| 70 | 3.4558 | 1.2917 |

Data sourced from a comparative analysis of surfactants derived from sodium p-aminobenzenesulfonate. nih.gov

Wettability Modification Studies

The efficiency of water flooding in oil recovery is heavily dependent on the wettability of the reservoir rock. researchgate.net Many reservoirs are initially oil-wet, which hinders the displacement of oil by water. mdpi.com Surfactants are employed to alter the rock surface to a more water-wet state, which improves the spontaneous imbibition of water and subsequent oil displacement. nih.govmdpi.com

Surfactants synthesized using sodium p-aminobenzenesulfonate as a linker, such as the zwitterionic gemini surfactant DDBS, have shown excellent performance in modifying wettability. mdpi.compreprints.org Comparative studies indicate that DDBS outperforms its monomeric counterpart, DDPA, in altering rock surfaces to be more water-wet. nih.gov The mechanisms behind this alteration involve the adsorption of surfactant molecules onto the rock surface, creating a new surface that has a higher affinity for water. mdpi.com The specific orientation of the hydrophilic and hydrophobic parts of the surfactant molecule at the solid-liquid interface governs this change. For instance, in carbonate reservoirs, which are typically positively charged, cationic surfactants can effectively alter wettability. mdpi.com The zwitterionic nature of DDBS, containing both positive and negative charges, provides a versatile mechanism for adsorption and wettability alteration across different rock types. mdpi.compreprints.org

Emulsification Capability Assessment

Emulsification is another mechanism by which surfactants can enhance oil recovery. By forming stable emulsions of oil in water, surfactants can help mobilize oil and prevent it from being re-trapped within the reservoir pores. preprints.org However, the emulsification capability of surfactants derived from sodium 4-aminobenzenesulfonate presents a nuanced picture.

Adsorption Behavior and Mitigation Strategies

A major challenge in chemical EOR is the loss of surfactant due to adsorption onto the reservoir rock surface, which is economically and technically detrimental. nih.gov Minimizing this adsorption is critical for the success of a surfactant flood.

The zwitterionic gemini surfactant DDBS, synthesized from a sodium p-aminobenzenesulfonate base, has demonstrated favorable adsorption characteristics, showing less loss on rock surfaces compared to the monomeric surfactant DDPA. mdpi.comnih.gov The adsorption behavior of related surfactants is influenced by several factors. For betaine-type surfactants on quartz sand, adsorption is affected by salinity, pH, and the presence of divalent cations like Ca²⁺. researchgate.net Specifically, the adsorption of betaine (B1666868) surfactants tends to decrease as the pH increases. researchgate.net Furthermore, unlike sodium dodecyl benzene (B151609) sulfonate (SDBS), whose adsorption increases with NaCl concentration, the adsorption of some betaine surfactants initially decreases with rising salinity. researchgate.net These findings suggest that mitigation strategies can be tailored to reservoir conditions. Adjusting the salinity and pH of the injection brine can be an effective method to minimize surfactant adsorption and improve the cost-effectiveness of the EOR process.

Thermal Stability and Resistance to Environmental Variations of Surfactant Systems

Reservoir conditions are often harsh, with high temperatures and salinity that can degrade surfactants and reduce their effectiveness. Therefore, thermal and chemical stability are paramount. Surfactants incorporating the sodium 4-aminobenzenesulfonate structure have shown robust performance in this regard.

Nonlinear Optical (NLO) Material Research

Beyond oil recovery, organic materials with specific chromophores are of great interest for applications in nonlinear optics (NLO), which involve devices for frequency conversion and optical switching. The molecular structure of sodium 4-aminobenzenesulfonate, featuring an electron-donating amino group and an electron-withdrawing sulfonate group connected by a π-conjugated system, makes it a candidate for NLO applications.

Research into organic crystals grown from sulphanilic acid monohydrate (SAM), a closely related compound, has confirmed their potential as NLO materials. researchgate.net These crystals exhibit second-harmonic generation (SHG), a key NLO property. Studies on similar organic crystals incorporating aminobenzenesulfonate have demonstrated notable NLO efficiencies. For instance, the SHG efficiency of a bis(4-aminobenzenesulphonato) crystal was reported to be greater than that of the standard reference material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net

Further investigations into related materials have quantified other important NLO characteristics. The laser damage threshold (LDT), a measure of a material's durability against high-power lasers, was measured at 8.97 GW/cm² for one such crystal. researchgate.net Third-order NLO properties, such as the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂), have also been estimated, suggesting these materials are promising for use in advanced optical devices. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| DDBS | Sodium 4-[bis(3-(dodecyldimethylamino)-2-hydroxypropyl)amino]benzenesulfonate |

| DDPA | N,N-dimethyl-N-(oxiran-2-ylmethyl)dodecan-1-aminium |

| KDP | Potassium dihydrogen phosphate |

| SAM | Sulphanilic acid monohydrate |

| SDBS | Sodium dodecylbenzenesulfonate |

Second-Harmonic Generation (SHG) Efficiency Investigations

Nonlinear optical (NLO) materials are crucial for technologies like optical frequency conversion and data storage. One of the key properties of an NLO material is its ability to generate a second-harmonic wave, effectively doubling the frequency (and halving the wavelength) of incident laser light. The efficiency of this conversion is a primary metric for a material's utility.

Research into the NLO properties of sodium sulfanilate dihydrate (SSDH) has confirmed its potential in this domain. researchgate.net The second-harmonic generation (SHG) capability of SSDH crystals was formally tested using the Kurtz-Perry powder technique. researchgate.net This standard method is used to screen new materials for NLO activity by measuring the intensity of the frequency-doubled light generated when a powdered sample is illuminated by a high-intensity laser. The confirmation of SHG activity in SSDH establishes it as a material of interest for further NLO research. researchgate.net The crystal structure of SSDH belongs to the non-centrosymmetric space group Pc, a prerequisite for observing second-order nonlinear optical effects like SHG. researchgate.net

Laser Damage Threshold Analysis

A critical parameter for any optical material is its laser damage threshold (LDT), which defines the maximum laser intensity the material can withstand before suffering permanent damage. A high LDT is essential for components used in high-power laser systems.

The mechanical and optical resilience of sodium sulfanilate dihydrate (SSDH) has been a focus of characterization studies. researchgate.netcolab.ws The laser damage threshold of SSDH single crystals has been specifically analyzed for different crystallographic planes, namely the (001) and (010) planes. researchgate.net These investigations are crucial for determining the material's suitability for practical NLO applications, where it would be exposed to intense laser radiation. researchgate.net Comparative studies have also been conducted on SSDH crystals grown by different methods, such as the conventional slow evaporation solution technique (SEST) and the Sankaranarayanan–Ramasamy (SR) method, with the crystal quality impacting its performance characteristics, including its resistance to laser damage. researchgate.netcolab.ws

Table 1: Crystal Growth and Characterization Methods for Sodium Sulfanilate Dihydrate (SSDH)

| Characterization Parameter | Method/Technique Used | Purpose of Analysis | Reference |

|---|---|---|---|

| Crystal Growth | Slow Evaporation Solution Technique (SEST) | To produce single crystals for analysis. | colab.ws, researchgate.net |

| Crystal Growth | Sankaranarayanan–Ramasamy (SR) Method | To grow larger, higher-quality uniaxial single crystals. | colab.ws, researchgate.net |

| Crystal Structure | Single Crystal X-ray Diffraction (XRD) | To confirm cell parameters and space group (Pc). | researchgate.net, researchgate.net |

| Laser Damage Threshold | Specific Plane Analysis | To measure resistance to high-power laser radiation. | researchgate.net |

| Crystalline Perfection | Chemical Etching, Hardness, Birefringence | To compare the quality of crystals from different growth methods. | colab.ws, researchgate.net |

Dielectric Properties and AC Conductivity Characterization

The dielectric properties of a material describe its ability to store electrical energy in an electric field and how it responds to an alternating current (AC). These characteristics are fundamental to the design of electronic components and provide insight into the charge transport mechanisms within the material.

Dielectric analysis has been performed on single crystals of sodium sulfanilate dihydrate (SSDH). researchgate.netcolab.ws In one study, the dielectric tensor components for a unidirectional SSDH crystal were evaluated as a function of temperature at a frequency of 100 Hz. researchgate.netcolab.ws Such studies help in understanding the mobility of ions and the polarization mechanisms within the crystal lattice. The study of AC conductivity as a function of frequency can reveal whether the charge transport mechanism is based on processes like correlated barrier hopping, where charge carriers move between localized states. researchgate.net While detailed AC conductivity models for SSDH are a subject for further research, the foundational dielectric measurements confirm its responsiveness to electric fields. colab.wsijstr.org The dielectric constant for sulfanilic acid, the parent compound, has been measured to be 4.23 at normal temperature. ijstr.org

Catalysis and Organic Synthesis Research

The parent acid of the compound, sulfanilic acid, is recognized as an efficient and environmentally friendly catalyst for a variety of organic reactions. Its zwitterionic nature—possessing both an acidic sulfonic acid group and a basic amino group—is key to its catalytic prowess. researchgate.net

Sulfanilic Acid as a Green Catalyst in Organic Transformations

Green chemistry aims to develop chemical processes that are efficient, safe, and environmentally benign. Sulfanilic acid has emerged as a valuable organocatalyst that aligns with these principles. colab.ws It is inexpensive, stable, and can catalyze reactions under mild or even solvent-free conditions, which reduces energy consumption and hazardous waste. researchgate.netnih.gov

Sulfanilic acid has been successfully employed as a catalyst in numerous multi-component reactions (MCRs), which are highly efficient processes where multiple reactants combine in a single step to form a complex product. nih.gov Notable examples include the synthesis of:

1-amidoalkyl-2-naphthols: Sulfanilic acid was found to be a versatile and efficient catalyst for this one-pot, three-component condensation, achieving excellent yields under solvent-free conditions. nih.gov

4-arylidene-3-substituted isoxazole-5(4H)-ones: It effectively catalyzes this three-component reaction in water, a green solvent, allowing for easy separation of the product and recycling of the catalyst. acs.org

Biginelli derivatives (3,4-Dihydropyrimidin-2(1H)-ones/thiones): The use of o-Sulfanilic acid under solvent-free conditions provides high yields, short reaction times, and an easy workup for these pharmacologically important compounds. nih.gov

The recyclability of sulfanilic acid catalysts is a significant advantage, as they can often be recovered and reused multiple times without a major loss in activity, further enhancing their green credentials. colab.wsacs.org

Investigation of Catalytic Mechanisms and Selectivity

The catalytic activity of sulfanilic acid is rooted in its unique bifunctional and zwitterionic structure. researchgate.net The sulfonic acid (-SO3H) group acts as a Brønsted acid, donating a proton to activate substrates, while the amino (-NH2) group can act as a hydrogen bond donor or a weak base. colab.ws This dual functionality allows it to facilitate complex transformations.

The zwitterionic property is considered responsible for its excellent performance in environmentally friendly solvent-free phase transfer catalysis. researchgate.net In reactions like the synthesis of 1-amidoalkyl-2-naphthols, the proposed mechanism involves the sulfanilic acid protonating an aldehyde, making it more susceptible to nucleophilic attack. This ability to act as an effective proton donor under mild conditions is a key factor in its catalytic cycle.

Furthermore, sulfanilic acid-based organocatalysts often demonstrate high selectivity. colab.ws This means they preferentially generate the desired product, minimizing the formation of unwanted by-products and reducing waste. colab.ws This precision is particularly valuable in the synthesis of complex organic molecules where achieving high selectivity can be a significant challenge. colab.ws

Functional Materials and Self-Assembly Studies

Self-assembly is a process where molecules spontaneously organize into ordered structures through noncovalent interactions like hydrogen bonding, π–π stacking, and electrostatic forces. 20.210.105 Aromatic amino acids and their derivatives are excellent building blocks for such "bottom-up" fabrication of functional materials due to their inherent structural motifs. acs.org

Sodium 4-aminobenzenesulfonate possesses all the key features to participate in self-assembly. The molecule comprises:

A hydrophilic sodium sulfonate head , which is water-soluble and can engage in ionic interactions.

An aromatic benzene ring , capable of engaging in π–π stacking interactions with neighboring molecules.

An amino group , which can form directional hydrogen bonds.

This combination of hydrophilic, hydrophobic, and hydrogen-bonding components can drive the formation of complex supramolecular structures in solution. nih.gov20.210.105 Research on related systems demonstrates how these forces work in concert. For instance, the self-assembly of other aromatic amino acids is driven by a combination of electrostatic interactions, aromatic stacking, and hydrogen bonding to form highly ordered nanostructures like fibers and ribbons. acs.org

Studies on the sulfonation of self-assembled monolayers (SAMs) also highlight the role of the sulfonate group in creating functional surfaces. nih.govacs.org By introducing sulfonic acid groups onto an ordered molecular film, researchers can create surfaces with high charge density, which can be used in sensors, electronics, or for controlling surface wetting properties. nih.gov The principles governing these systems suggest that sodium 4-aminobenzenesulfonate could be a valuable monomer for designing adaptive nanomaterials, where the interplay between sulfonate group interactions and hydrophobic forces could be tailored to create stimuli-responsive polymer assemblies. nih.gov

Self-Assembling Amphiphiles Based on Sulfonate Moieties

The molecular structure of sodium 4-aminobenzenesulfonate, featuring a polar sulfonate group and a less polar aminobenzene component, provides a basis for its role in the formation of self-assembling amphiphilic systems. Amphiphiles are compounds that possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. In aqueous environments, these molecules spontaneously organize into ordered structures to minimize unfavorable interactions between their hydrophobic parts and water. This process, known as self-assembly, can result in various nanoscale architectures such as micelles, vesicles, and liquid crystalline phases. researchgate.netrsc.org

The sulfonate group (-SO₃⁻) typically serves as the hydrophilic head of the amphiphile. Research into wedge-shaped amphiphilic molecules containing a polar sulfonate group at the tip and a hydrophobic periphery has demonstrated the formation of distinct mesophases. patsnap.com For instance, certain sodium 4'-[3'',4'',5''-tris(alkyloxy)benzoyloxy]azobenzene-4-sulfonates self-assemble into lamellar and columnar structures. patsnap.com The specific structure formed is highly dependent on factors like the length of the hydrophobic alkyl chains and the relative humidity, which influences water absorption and ion conductivity. patsnap.com

The principle of self-assembly driven by sulfonate moieties is not limited to a single molecular type. A broad range of amphiphiles, including ionic surfactants like sodium dodecyl sulfate (B86663) (SDS), form well-organized structures in various solvents. kcl.ac.uk These can range from simple spherical micelles at low concentrations to more complex lyotropic liquid crystalline phases (e.g., hexagonal, lamellar, cubic) at higher concentrations. kcl.ac.uk The introduction of moieties from natural sources, such as amino acids or saccharides, into amphiphilic structures is a strategy to enhance biocompatibility and introduce specific functionalities. rsc.org The fundamental driving force remains the hydrophobic effect and the electrostatic interactions of the charged head groups, where the sulfonate moiety plays a critical role in defining the hydrophilic domain of the molecule. mdpi.com

Integration into Carbon Nanowire Architectures

The chemical properties of sodium 4-aminobenzenesulfonate allow for its integration with carbon nanomaterials, such as carbon nanotubes (CNTs), to create functional hybrid materials. The process typically involves the functionalization of the CNT surface with aryl groups derived from the aminobenzene portion of the compound. This is often achieved through electrochemical methods or reactions that generate aryl radicals, such as those based on the decomposition of diazonium salts. nih.govua.es

A key method for this integration is the electrochemical functionalization using aminobenzene acids, including 4-aminobenzenesulfonic acid (sulfanilic acid). ua.es In this process, the amino group of sulfanilic acid is diazotized and then electrochemically reduced at the CNT surface, resulting in the covalent attachment of the aminobenzenesulfonate group. This surface modification alters the physicochemical properties of the nanotubes. nih.gov

Research has shown that this functionalization can modulate the electron-donor properties of the resulting hybrid material. ua.es The introduction of nitrogen and sulfur atoms from the sulfonate moiety onto the carbon framework can create active sites. For example, CNTs functionalized with aminobenzenesulfonic acid have demonstrated enhanced electrocatalytic activity for the oxygen reduction reaction (ORR), a critical process in fuel cells. ua.es The covalent functionalization also improves the dispersion and solubility of CNTs in solvents, which is a significant challenge due to the strong van der Waals forces that cause them to aggregate. nih.gov This improved processability is crucial for incorporating these materials into devices and composite structures.

Application in Solar Energy Conversion Technologies

Sodium 4-aminobenzenesulfonate, in its acidic form (sulfanilic acid), has been identified as a valuable performance-enhancing additive in dye-sensitized solar cells (DSSCs). patsnap.com DSSCs are a type of photoelectrochemical cell that mimics photosynthesis, using a molecular dye to absorb sunlight and generate electrons. patsnap.comwikipedia.org The efficiency and stability of these cells are highly dependent on the interfaces between their core components: a semiconductor photoanode (typically titanium dioxide, TiO₂), the sensitizing dye, and an electrolyte. patsnap.comrsc.org

Sulfanilic acid is typically incorporated as a co-adsorbent in the dye sensitizer (B1316253) solution. patsnap.com Its primary function is to modify the surface of the TiO₂ photoanode. The sulfonate group can anchor to the TiO₂ surface, forming a compact and uniform molecular layer. This layer serves several crucial functions:

Reduces Charge Recombination: It acts as an energy barrier, preventing electrons injected into the TiO₂ from recombining with the oxidized dye or the redox couple in the electrolyte. patsnap.com

Improves Dye Loading: By preventing dye aggregation, it allows for a more ordered and dense monolayer of dye molecules, leading to more efficient light harvesting.

Enhances Electron Injection: The modification of the semiconductor's surface energy levels can facilitate more efficient injection of electrons from the excited dye into the conduction band of the TiO₂. patsnap.com

Studies have reported that the inclusion of sulfanilic acid can lead to a significant increase in the power conversion efficiency of DSSCs, with some prototypes showing improvements of up to 25% compared to cells without the additive. patsnap.com This approach represents a cost-effective strategy to boost the performance of this promising solar energy technology.

Ligand Chemistry and Coordination Compound Research

Complexation with Metal Ions (e.g., Lanthanides)

The 4-aminobenzenesulfonate anion can act as a ligand in coordination chemistry, forming complexes with various metal ions. The sulfonate group (-SO₃⁻) is a key functional site for coordination, acting as an oxygen-donor ligand. As hard Lewis acids, lanthanide ions (Ln³⁺) have a strong affinity for hard Lewis bases, particularly oxygen-containing ligands, making the sulfonate group an effective binding site. nih.govrsc.org

Crystal structure analyses of related systems, such as lanthanide complexes with p-sulfonatocalix nih.govarenes, confirm that lanthanide ions directly coordinate to the oxygen atoms of the sulfonate group. kcl.ac.uk In many cases, the sulfonate group can act as a bridging ligand, connecting multiple metal centers to form extended structures like coordination polymers or layered networks. kcl.ac.uknih.gov For example, hydrothermal reactions involving lanthanide salts and sulfonate-containing ligands have yielded one-dimensional double chains and two-dimensional layered hybrids. nih.gov

Structural and Spectroscopic Properties of Coordination Compounds

The coordination of 4-aminobenzenesulfonate to lanthanide ions results in compounds with distinct structural and spectroscopic characteristics, particularly with respect to luminescence. Lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺) are known for their sharp, line-like emission spectra, which arise from f-f electronic transitions. rsc.orgmdpi.com However, these transitions are Laporte-forbidden, leading to very low absorption cross-sections.

The organic ligand plays a crucial role as an "antenna." It absorbs incident light (typically UV) efficiently via its π-π* transitions and then transfers this energy intramolecularly to the central lanthanide ion. mdpi.comnih.gov This process, known as the antenna effect or sensitization, excites the lanthanide ion, which then de-excites by emitting its characteristic luminescence. For instance, Eu³⁺ complexes typically exhibit a bright red luminescence due to the ⁵D₀ → ⁷F₋ transitions. mdpi.com

The specific coordination environment around the lanthanide ion strongly influences the spectroscopic properties. The intensity and splitting of the emission bands are highly sensitive to the local symmetry of the metal site. mdpi.com The ⁵D₀ → ⁷F₂ transition of Eu³⁺, in particular, is known as a "hypersensitive" transition, meaning its intensity is exceptionally sensitive to the coordination environment. mdpi.com The luminescence lifetime (the time it takes for the emission to decay) provides information about the immediate vicinity of the ion, such as the number of coordinated water molecules, which can quench the luminescence. sci-hub.st Research on related lanthanide sulfonate systems has demonstrated the formation of layered structures and the observation of characteristic metal-centered emission. researchgate.netnih.gov

The table below summarizes the principal emission transitions for the Europium(III) ion, which are characteristic of its complexes.

| Transition | Wavelength Range (nm) | Color | Remarks |

| ⁵D₀ → ⁷F₀ | ~578-580 | Yellow | Often a single, sharp peak; indicates one chemical environment. |

| ⁵D₀ → ⁷F₁ | ~590-595 | Orange | Magnetic dipole transition; intensity is largely independent of the ligand field. |

| ⁵D₀ → ⁷F₂ | ~610-625 | Red | Electric dipole "hypersensitive" transition; its high intensity is indicative of a low-symmetry coordination environment. This is the most prominent emission band. |

| ⁵D₀ → ⁷F₃ | ~650 | Red | Weak intensity. |

| ⁵D₀ → ⁷F₄ | ~685-705 | Deep Red | Intensity is sensitive to the coordination environment. |

Biochemical and Mechanistic Research

Investigation of Membrane Permeation Mechanisms of Sulfanilic Acid and its Derivatives in Biological Systems

Research into the ability of sulfanilic acid and its derivatives to pass through biological membranes has revealed significant limitations to its passive diffusion, necessitating alternative transport strategies. The inherent chemical properties of the sulfanilic acid molecule, particularly its zwitterionic nature at physiological pH, contribute to its poor permeability across lipid bilayers. nih.govwikipedia.org

Studies have demonstrated that sulfanilic acid itself exhibits weak in vitro antibacterial activity, not due to a lack of efficacy at its target site (dihydropteroic acid synthase), but because of its limited ability to penetrate the bacterial membrane. nih.gov To overcome this permeability barrier, a "portage transport" or "prodrug" strategy has been successfully employed. This involves chemically modifying the sulfanilic acid by linking it to small peptides, such as di- and tripeptides. nih.govkoreascience.kr These peptide derivatives can then be recognized and actively transported into the cell by microbial dipeptide transport systems. koreascience.kr

One such derivative, L-phenylalanyl-L-2-sulfanilylglycine (PSG), was shown to be transported into Escherichia coli with a K_m of 0.125 mM and a V_max of 1.9 nmoles/ml/min. koreascience.kr This method of delivery significantly enhances the compound's effective intracellular concentration and, consequently, its biological activity. For instance, a tripeptide derivative of sulfanilic acid proved to be 207 times more potent against E. coli than sulfanilic acid alone. nih.gov These findings underscore that the primary obstacle to sulfanilic acid's biological activity in certain systems is its transport across the cell membrane.

Further research has explored other factors influencing membrane interaction. Advanced fluorescence spectroscopy techniques have indicated that sulfanilic acid can alter the physical properties of cell membranes. patsnap.com Specifically, it has been shown to increase membrane fluidity in certain cell types by up to 15%. patsnap.com This effect is concentration-dependent, with minimal impact at low concentrations (<1 mM) and more significant changes at higher concentrations (>5 mM). patsnap.com An increase in membrane fluidity could, in theory, affect cellular processes that rely on the dynamic nature of the membrane, including the transport of substances.

In a different context, the intestinal transport of sulfanilic acid was investigated in rats. This research found that the immune status of the animal could influence the absorption of this small molecule. In rats immunized with a protein-sulfanilic acid conjugate, the intestinal transport of sulfanilic acid was notably decreased at low concentrations. nih.gov This suggests that immunological responses can modulate the permeation of even small haptens like sulfanilic acid across the intestinal barrier. nih.gov

Table 1: Kinetic Parameters of a Sulfanilic Acid Derivative Transport

| Derivative | Organism | Transport System | K_m (mM) | V_max (nmoles/ml/min) |

| L-phenylalanyl-L-2-sulfanilylglycine (PSG) | Escherichia coli | Dipeptide Transport System | 0.125 | 1.9 |

Role as a Biochemical Index in Inflammation-Associated Acute-Phase Response

The acute-phase response is a complex systemic reaction to inflammation, infection, or tissue injury, characterized by a shift in the plasma concentration of various proteins known as acute-phase proteins (APPs). wikipedia.orgeclinpath.com This response is orchestrated by pro-inflammatory cytokines like interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 (IL-1). nih.govresearchgate.net Positive APPs, such as C-reactive protein (CRP) and serum amyloid A, increase in concentration, while negative APPs, including albumin and transferrin, decrease. wikipedia.orgeclinpath.com The measurement of these proteins serves as a valuable, albeit non-specific, marker of inflammation. wikipedia.org